molecular formula C14H23N3O3S2 B2997940 N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide CAS No. 2034283-52-6

N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide

Cat. No. B2997940
M. Wt: 345.48
InChI Key: QPUVQCUBVWEHAM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMTP, and it has been found to have a wide range of biochemical and physiological effects. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide involves the reaction of 5-methylthiophene-2-sulfonyl chloride with N,N-dimethylpiperidin-4-amine followed by the addition of N,N-dimethylcarbamoyl chloride.

Starting Materials
5-methylthiophene-2-sulfonyl chloride, N,N-dimethylpiperidin-4-amine, N,N-dimethylcarbamoyl chloride

Reaction
Step 1: 5-methylthiophene-2-sulfonyl chloride is reacted with N,N-dimethylpiperidin-4-amine in the presence of a base such as triethylamine to form N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine., Step 2: N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine is then reacted with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the final product, N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide.

Mechanism Of Action

DMTP exerts its pharmacological effects by inhibiting the activity of enzymes involved in various cellular processes. It has been found to inhibit the activity of topoisomerase I, which is involved in DNA replication and transcription. DMTP has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Additionally, DMTP has been found to inhibit the activity of β-lactamase, an enzyme produced by bacteria that confers resistance to β-lactam antibiotics.

Biochemical And Physiological Effects

DMTP has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the removal of damaged and abnormal cells. DMTP has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells. Additionally, DMTP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

DMTP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, DMTP has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, DMTP has a short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the research on DMTP. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for DMTP in vivo. Additionally, future studies could investigate the potential of DMTP as an anti-inflammatory and antibacterial agent. Finally, further research is needed to investigate the mechanism of action of DMTP and its potential interactions with other drugs.

Scientific Research Applications

DMTP has been found to have potential therapeutic applications in various scientific research fields. It has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. DMTP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, DMTP has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

N,N-dimethyl-4-[[(5-methylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S2/c1-11-4-5-13(21-11)22(19,20)15-10-12-6-8-17(9-7-12)14(18)16(2)3/h4-5,12,15H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUVQCUBVWEHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide

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